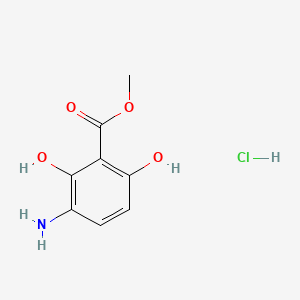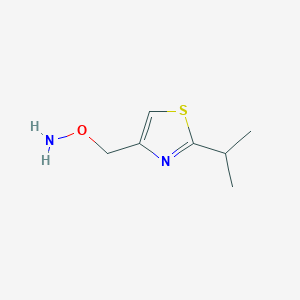
o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions: o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s nitrogen and sulfur atoms play a crucial role in these reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, with reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine is used as a building block for synthesizing various thiazole derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: Thiazole derivatives, including this compound, exhibit significant biological activities. They are studied for their potential as antimicrobial, antifungal, and anticancer agents .
Medicine: In medicine, thiazole derivatives are explored for their therapeutic potential. Compounds containing thiazole moieties have shown promise in treating diseases such as cancer, Alzheimer’s, and diabetes .
Industry: Industrially, thiazole derivatives are used in the production of dyes, pigments, and rubber vulcanization agents. They also find applications in the development of sensors and liquid crystals .
Mécanisme D'action
The mechanism of action of o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine involves interactions with molecular targets and pathways. The thiazole ring’s nitrogen and sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s hydroxylamine group can participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydroxylamine (DPH): Used as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Known for its use in C-N bond formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Utilized in various aminating reactions.
Uniqueness: o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12N2OS |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
O-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)7-9-6(3-10-8)4-11-7/h4-5H,3,8H2,1-2H3 |
Clé InChI |
NUXIYJNFTBLVGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CS1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


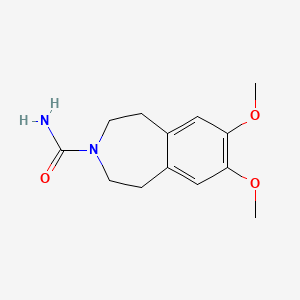

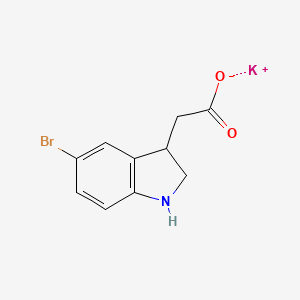
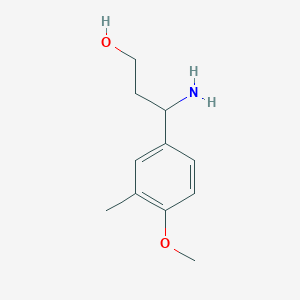

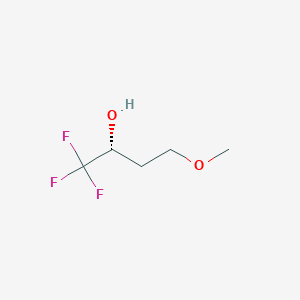
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)
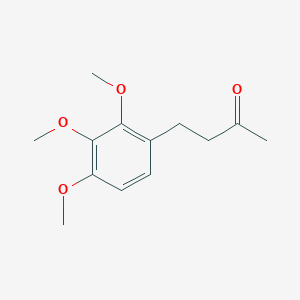
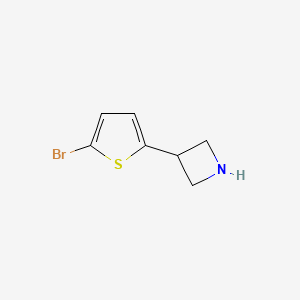

![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

